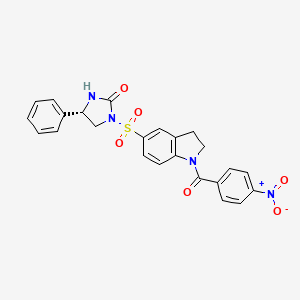

KAS 08

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C24H20N4O6S |

|---|---|

分子量 |

492.5 g/mol |

IUPAC名 |

(4S)-1-[[1-(4-nitrobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one |

InChI |

InChI=1S/C24H20N4O6S/c29-23(17-6-8-19(9-7-17)28(31)32)26-13-12-18-14-20(10-11-22(18)26)35(33,34)27-15-21(25-24(27)30)16-4-2-1-3-5-16/h1-11,14,21H,12-13,15H2,(H,25,30)/t21-/m1/s1 |

InChIキー |

PHTUTOMJUWFHHH-OAQYLSRUSA-N |

異性体SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3C[C@@H](NC3=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] |

正規SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CC(NC3=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

The Multifaceted Role of Caspase-8 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of the innate immune system, Caspase-8 (often abbreviated as CASP8) stands as a critical signaling node, orchestrating a complex interplay between cell death and inflammation. While historically recognized for its central role in initiating apoptosis, a plethora of research has unveiled its non-canonical functions that are pivotal in regulating inflammatory responses. This technical guide provides an in-depth exploration of the multifaceted roles of Caspase-8 in innate immunity, with a focus on its involvement in inflammasome activation, necroptosis, and the cGAS-STING pathway. Furthermore, this guide will also address a distinct small molecule, KAS-08, a novel activator of the STING pathway, to provide a comprehensive overview for researchers in the field.

Core Concepts: Caspase-8 as a Molecular Switch

Caspase-8 is a cysteine-aspartic protease that functions as an initiator caspase in the extrinsic apoptosis pathway.[1] However, its role extends far beyond programmed cell death. Within the innate immune system, Caspase-8 acts as a crucial molecular switch, determining the cell's fate and the nature of the inflammatory response. Its functions can be broadly categorized as follows:

-

Pro-apoptotic: Initiating programmed cell death in response to signals from death receptors.

-

Anti-necroptotic: Inhibiting a lytic, pro-inflammatory form of cell death known as necroptosis.[2]

-

Pro-inflammatory: Promoting the activation of inflammasomes and the maturation of pro-inflammatory cytokines like IL-1β.

-

Regulatory: Modulating the activity of other innate immune signaling pathways, such as the cGAS-STING pathway.[3]

The specific function of Caspase-8 is context-dependent, influenced by the cellular environment, the nature of the stimulus, and the presence of other signaling molecules.

Caspase-8 in Inflammasome Activation

The inflammasome is a multi-protein complex that plays a central role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines. Caspase-8 has been shown to be a key player in the activation of the NLRP3 inflammasome.

Upon stimulation with certain pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), Caspase-8 can be recruited to a signaling complex containing the adaptor protein FADD. This complex can then promote the activation of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 and the subsequent maturation and release of IL-1β and IL-18.

Signaling Pathway: Caspase-8-mediated NLRP3 Inflammasome Activation

Caption: Caspase-8 in NLRP3 Inflammasome Activation.

Caspase-8 as a Gatekeeper of Necroptosis

Necroptosis is a regulated form of necrosis that is initiated when apoptosis is blocked. This lytic form of cell death is highly pro-inflammatory due to the release of cellular contents. Caspase-8 plays a critical role in preventing necroptosis by cleaving and inactivating key components of the necroptotic machinery, namely RIPK1 and RIPK3.

In the presence of active Caspase-8, RIPK1 is cleaved, preventing the formation of the necrosome, a complex composed of RIPK1 and RIPK3 that is essential for the execution of necroptosis. When Caspase-8 is inhibited or absent, the necrosome can assemble, leading to the phosphorylation of MLKL, which then translocates to the plasma membrane and induces cell lysis.

Signaling Pathway: Caspase-8 Inhibition of Necroptosis

Caption: Caspase-8 as an inhibitor of necroptosis.

Caspase-8 and the cGAS-STING Pathway

The cGAS-STING pathway is a critical innate immune signaling cascade that detects the presence of cytosolic DNA, a hallmark of viral infection and cellular damage. Recent evidence suggests that Caspase-8 can regulate this pathway.[3]

Studies have shown that Caspase-8 can cleave key components of the cGAS-STING pathway, including cGAS and STING itself, thereby dampening the downstream antiviral and pro-inflammatory responses.[3] This cleavage prevents the production of type I interferons and other inflammatory cytokines.

Signaling Pathway: Caspase-8 Regulation of the cGAS-STING Pathway```dot

Caption: Workflow for studying KAS-08 activity.

Detailed Experimental Protocols

Protocol 1: Colorimetric Caspase-8 Activity Assay

This protocol provides a method for quantifying Caspase-8 activity in cell lysates. [4][5][6][7] Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., TNF-α)

-

Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)

-

2X Reaction Buffer (e.g., 200 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT, 20 mM EDTA, 10% Sucrose)

-

Caspase-8 substrate (Ac-IETD-pNA, 4mM)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Induce apoptosis in your cell line of interest using an appropriate stimulus. Include an uninduced control.

-

Harvest 1-5 x 10^6 cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

Dilute the lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer in each well of a 96-well plate.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of the Ac-IETD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Read the absorbance at 405 nm using a microplate reader.

-

Calculate the fold-increase in Caspase-8 activity by comparing the absorbance of the induced samples to the uninduced control.

Protocol 2: ELISA for IL-1β Secretion

This protocol describes the measurement of secreted IL-1β in cell culture supernatants using a sandwich ELISA. [8][9][10] Materials:

-

Cell culture supernatants

-

IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Stop Solution (e.g., 2N H2SO4)

-

96-well ELISA plate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Block the plate with Blocking Buffer for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of cell culture supernatants and standards to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate seven times with Wash Buffer.

-

Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

-

Stop the reaction by adding Stop Solution.

-

Read the absorbance at 450 nm within 30 minutes.

-

Calculate the concentration of IL-1β in the samples based on the standard curve.

Protocol 3: Immunoprecipitation of the RIPK1-RIPK3-Caspase-8 Complex

This protocol details the isolation of the RIPK1-RIPK3-Caspase-8 complex from cell lysates. [11][12][13][14][15] Materials:

-

Cells stimulated to induce complex formation

-

Lysis Buffer (e.g., Buffer A containing 1% NP-40 and 0.5% Triton X-100)

-

Antibody against one of the complex components (e.g., anti-FADD)

-

Protein A/G agarose (B213101) beads

-

Wash Buffer (compatible with the lysis buffer)

-

SDS-PAGE sample buffer

-

Western blot apparatus and reagents

Procedure:

-

Stimulate cells to induce the formation of the desired protein complex.

-

Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three to five times with Wash Buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the expected complex components (RIPK1, RIPK3, Caspase-8, FADD).

Conclusion

Caspase-8 is a master regulator of innate immunity, with its functions extending far beyond its canonical role in apoptosis. Its ability to control the switch between different cell death pathways and to modulate inflammatory signaling highlights its importance in maintaining immune homeostasis. A thorough understanding of the intricate signaling networks governed by Caspase-8 is crucial for the development of novel therapeutic strategies for a wide range of inflammatory and autoimmune diseases, as well as cancer. Furthermore, the discovery of small molecules like KAS-08 that can modulate related innate immune pathways offers exciting new avenues for therapeutic intervention. This guide provides a foundational framework for researchers to delve deeper into the complex and fascinating world of Caspase-8 and its role in shaping the innate immune response.

References

- 1. New insights into the regulation of innate immunity by caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase-8: Arbitrating Life and Death in the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The crosstalk between the caspase family and the cGAS‒STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. msesupplies.com [msesupplies.com]

- 8. sceti.co.jp [sceti.co.jp]

- 9. Human Caspase 8/FLICE ELISA Kit (BMS2024) - Invitrogen [thermofisher.com]

- 10. cloud-clone.com [cloud-clone.com]

- 11. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages | Semantic Scholar [semanticscholar.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. merckmillipore.com [merckmillipore.com]

KAS-08: A Novel Small-Molecule STING Activator for Cancer Immunotherapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

KAS-08 is a novel, small-molecule diarylsulfonylurea-based compound that acts as a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1] Developed through structural modification of the anti-tumor agent DW2282, KAS-08 has demonstrated a synergistic effect in boosting the cyclic GMP-AMP (cGAMP)-induced type I interferon (IFN) response.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of KAS-08, including detailed experimental protocols and quantitative data to support its potential as a combination therapy in cancer immunotherapy.

Discovery and Rationale

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I IFN response that bridges innate and adaptive immunity.[1] Pharmacological activation of this pathway is a promising strategy to convert immunologically "cold" tumors into "hot" tumors, thereby making them more susceptible to immune checkpoint inhibitors.[1]

KAS-08 was identified through a structure-activity relationship (SAR) analysis based on the diarylsulfonylurea scaffold of DW2282, a compound previously investigated as an anti-cancer agent with an unknown mechanism.[1] While DW2282 was found to directly bind to and activate STING, KAS-08 was developed to enhance the cGAMP-mediated STING signaling cascade, suggesting a distinct and potentially more targeted mode of action.[1]

Chemical Structure and Synthesis

The chemical synthesis of KAS-08 originates from the modification of its precursor, DW2282. The general synthetic procedures are outlined in the supplementary materials of the primary research publication.[1]

Precursor: DW2282

-

IUPAC Name: (S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one

-

Molecular Formula: C24H22N4O4S

-

Molecular Weight: 462.5 g/mol

A detailed, step-by-step synthesis protocol for KAS-08 is proprietary and not fully disclosed in the public domain. The primary literature refers to its synthesis via structural modification of DW2282.

Mechanism of Action

KAS-08 functions as a synergistic activator of the STING pathway. Unlike direct STING agonists, KAS-08 enhances the cellular response to low doses of cGAMP, the natural ligand for STING.[1] This potentiation leads to a significant increase in the phosphorylation of STING and its downstream signaling components, including Tank-binding kinase 1 (TBK1) and Interferon regulatory factor 3 (IRF3).[1] The activation of this cascade results in the upregulation of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

Below is a diagram illustrating the proposed signaling pathway for KAS-08-mediated STING activation.

Caption: KAS-08 signaling pathway.

Preclinical Data

In Vitro Efficacy

The in vitro activity of KAS-08 was evaluated in various human and murine cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: Synergistic Cytokine Secretion in THP-1 Cells

| Treatment | IFN-β Secretion (pg/mL) | IP-10 Secretion (pg/mL) |

| Control | ~50 | ~100 |

| KAS-08 (10 µM) | ~100 | ~150 |

| cGAMP (1 µg/mL) | ~200 | ~300 |

| KAS-08 (10 µM) + cGAMP (1 µg/mL) | >2000 | >1500 |

Data extracted and estimated from figures in Jung et al., 2022.

Table 2: Enhancement of ISG Reporter Activity in THP-1 Cells

| cGAMP Concentration (µg/mL) | ISG Reporter Activity (Fold Change) without KAS-08 | ISG Reporter Activity (Fold Change) with KAS-08 (2.5 µM) |

| 0.1 | ~1 | ~5 |

| 1 | ~5 | ~20 |

| 10 | ~20 | >40 |

Data extracted and estimated from figures in Jung et al., 2022.

Table 3: Cell Viability in THP-1 Cells

| Compound | Concentration (µM) | Cell Viability (%) |

| KAS-08 | 1 | >95 |

| 10 | >90 | |

| 25 | ~85 | |

| DW2282 | 1 | >95 |

| 10 | ~90 | |

| 25 | ~75 |

Data extracted and estimated from figures in Jung et al., 2022.

In Vivo Anti-Tumor Efficacy

The anti-tumor effects of KAS-08 in combination with cGAMP were evaluated in a murine colon carcinoma (CT26) model. The combination therapy resulted in a significant reduction in tumor growth compared to either agent alone.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of KAS-08.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes a sandwich ELISA for the quantification of IFN-β and IP-10 in cell culture supernatants.

Workflow Diagram:

Caption: Sandwich ELISA workflow.

Methodology:

-

Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-β) diluted in coating buffer and incubated overnight at 4°C.

-

Washing: Plates are washed three times with wash buffer (PBS containing 0.05% Tween 20).

-

Blocking: Non-specific binding sites are blocked by incubating with 1% BSA in PBS for 1 hour at room temperature.

-

Sample Incubation: After washing, standards and cell culture supernatants are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody: Plates are washed, and a biotinylated detection antibody is added and incubated for 1 hour at room temperature.

-

Enzyme Conjugate: Following another wash step, Streptavidin-HRP is added and incubated for 30 minutes.

-

Substrate Development: After a final wash, TMB substrate is added, and the plate is incubated in the dark.

-

Measurement: The reaction is stopped with sulfuric acid, and the absorbance is read at 450 nm.

Interferon-Stimulated Gene (ISG) Reporter Assay

This assay measures the transcriptional activity of ISG promoters in response to STING pathway activation.

Workflow Diagram:

Caption: ISG reporter assay workflow.

Methodology:

-

Cell Seeding: THP-1 cells stably expressing a secreted Lucia luciferase under the control of an ISG54 promoter are seeded in 96-well plates.

-

Treatment: Cells are treated with KAS-08 and/or cGAMP at various concentrations.

-

Incubation: The plates are incubated for 24 hours.

-

Luminescence Measurement: An aliquot of the cell culture supernatant is transferred to a white 96-well plate, and a luciferase detection reagent is added. Luminescence is measured using a luminometer.

Cell Viability Assay (CCK-8)

This colorimetric assay is used to assess the cytotoxicity of KAS-08.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of KAS-08 or a control compound.

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: Plates are incubated for 1-4 hours to allow for the conversion of WST-8 to formazan.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of KAS-08 on cell cycle progression.

Methodology:

-

Cell Treatment: Cells are treated with KAS-08 or a vehicle control for a specified duration.

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubation: Cells are incubated in the dark to allow for DNA staining.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Conclusion and Future Directions

KAS-08 is a promising new chemical entity that synergistically activates the STING pathway, leading to a robust type I interferon response. Preclinical in vitro and in vivo data demonstrate its potential as an anti-cancer agent, particularly in combination with other immunotherapies. Further development, including detailed pharmacokinetic and toxicology studies, is warranted to advance KAS-08 towards clinical investigation. To date, no clinical trials for KAS-08 have been registered. The unique synergistic mechanism of KAS-08 may offer a therapeutic window that mitigates the potential toxicities associated with systemic, direct STING agonists.

References

Technical Whitepaper: Everolimus (as investigated in trial SAKK 08/08) and its Potential as an Immunomodulatory Agent in Cancer Therapy

Disclaimer: Initial searches for a cancer immunotherapy agent named "KAS 08" did not yield any specific results. This technical guide focuses on the most relevantly identified clinical study, the SAKK 08/08 trial, which investigated the mTOR inhibitor everolimus (B549166). The immunomodulatory effects observed in this and other studies suggest its potential, albeit complex, role in the context of cancer immunotherapy.

Introduction

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cellular processes such as growth, proliferation, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3][4] Everolimus is an orally administered inhibitor of mTOR, specifically targeting the mTORC1 complex.[5] It is approved for the treatment of various cancers, including certain types of renal cell carcinoma, breast cancer, and neuroendocrine tumors.[6][7]

While primarily considered a targeted therapy, emerging evidence highlights the immunomodulatory effects of everolimus, which could influence its anti-tumor activity.[2][8][9] This guide provides an in-depth overview of everolimus, with a focus on the findings from the SAKK 08/08 clinical trial in metastatic castration-resistant prostate cancer (mCRPC), its mechanism of action, and its complex interplay with the immune system.

Mechanism of Action

Everolimus exerts its anti-tumor effects by inhibiting the mTOR pathway, a central regulator of cell metabolism, growth, and proliferation.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade. Loss or inactivation of the tumor suppressor gene PTEN, a common event in prostate cancer, leads to the activation of this pathway.[10][11] Activated Akt then phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of mTORC1. This results in the activation of mTORC1, which in turn phosphorylates its downstream effectors, S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[1][7] Everolimus binds to the intracellular protein FKBP12, and this complex then inhibits mTORC1, thereby blocking the downstream signaling cascade.

Signaling Pathway Diagram: The PI3K/Akt/mTOR Pathway and the Action of Everolimus

Everolimus exhibits a dual role in modulating the immune system, with a predominant immunosuppressive effect.[2][8] This is a critical consideration for its application in cancer therapy. Key immunomodulatory effects include:

-

T-Cell Regulation: Treatment with everolimus has been associated with a decrease in CD3, CD4, and CD8 T lymphocytes and a reduction in CD8 T-cell proliferation.[10][11] Conversely, it can lead to an increase in the frequency of regulatory T cells (Tregs), which are known to suppress anti-tumor immune responses.[8][10][12]

-

Myeloid-Derived Suppressor Cells (MDSCs): Studies have shown an increase in monocytic MDSCs following everolimus treatment.[2][8] MDSCs are a heterogeneous population of immature myeloid cells that can suppress T-cell function.

-

Dendritic and Natural Killer Cells: A decrease in the frequency of certain dendritic cell (DC) subsets and immunoregulatory natural killer (NK) cells has been observed with everolimus therapy.[2][8]

These effects suggest that while everolimus can inhibit tumor growth directly, it may also create a more immunosuppressive tumor microenvironment. This has led to the rationale of combining mTOR inhibitors with other immunotherapy agents to counteract these effects and potentially enhance anti-tumor immunity.[8][12]

The SAKK 08/08 Clinical Trial

The SAKK 08/08 trial was a multicenter, single-arm phase II study that evaluated the efficacy and safety of single-agent everolimus in chemotherapy-naive patients with metastatic castration-resistant prostate cancer (mCRPC).[10][11][13]

The following tables summarize the key quantitative data from the SAKK 08/08 trial.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Value |

| Number of Patients | 37 |

| Median Age | 71 years |

| ECOG Performance Status 0-1 | 100% |

| Gleason Score at Diagnosis ≥8 | 57% |

| Bone Metastases | 92% |

| Lymph Node Metastases | 51% |

| Visceral Metastases | 16% |

Table 2: Efficacy Results

| Endpoint | Result | 95% Confidence Interval |

| Progression-Free at 12 weeks | 35% (13 patients) | 20-53% |

| PSA Decline ≥50% | 5% (2 patients) | - |

| PSA Decline ≥30% | 11% (4 patients) | - |

| Median Progression-Free Survival | 3.5 months | 2.7-4.6 months |

| Median Overall Survival | 15.2 months | 10.1-18.9 months |

Table 3: Common Adverse Events (All Grades)

| Adverse Event | Percentage of Patients |

| Mucositis/Stomatitis | >20% |

| Fatigue | >20% |

| Diarrhea | >20% |

| Anemia | Not specified, G3 in >1 pt |

| Lymphopenia | Not specified, G3 in >1 pt |

| Alveolitis/Pneumonitis | ≤ Grade 2 |

Data compiled from published results of the SAKK 08/08 trial.[10][13][14]

Experimental Protocols

-

Study Design: A multicenter, single-arm, phase II trial (ClinicalTrials.gov identifier: NCT00976755).[10][15]

-

Patient Population: 37 chemotherapy-naive patients with metastatic castration-resistant prostate cancer (mCRPC) and progressive disease.[10][11]

-

Intervention: Everolimus was administered orally at a continuous daily dose of 10 mg.[10][13] Treatment was continued in 28-day cycles until disease progression or unacceptable toxicity.[15]

-

Primary Endpoint: Progression-free survival (PFS) at 12 weeks, defined as the absence of prostate-specific antigen (PSA) progression, radiographic progression, or clinical progression.[10][13]

-

Secondary Endpoints: Included adverse events, overall PFS, PSA response, and overall survival.[13]

-

Biomarker Analysis: The study also explored predictive serum biomarkers and the significance of PTEN status in tumor tissue.[10][11]

While the specific, detailed laboratory protocols for the SAKK 08/08 trial are not fully published, the analysis of immune cell subpopulations would have generally followed these steps:

-

Sample Collection: Peripheral blood samples were collected from patients at baseline and at specified time points during treatment.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Flow Cytometry Staining: PBMCs were stained with a panel of fluorescently-labeled monoclonal antibodies specific for various immune cell surface markers (e.g., CD3, CD4, CD8 for T-cell subsets; CD25 and FoxP3 for regulatory T cells).

-

Data Acquisition: Stained cells were analyzed on a multi-color flow cytometer to quantify the different immune cell populations.

-

Data Analysis: The percentage and absolute counts of each immune cell subset were determined using specialized software.

Experimental Workflow: Immune Cell Subpopulation Analysis

Conclusion

Everolimus, as investigated in the SAKK 08/08 trial, demonstrated moderate activity in patients with mCRPC.[10][11] Beyond its direct anti-proliferative effects via mTORC1 inhibition, everolimus has significant immunomodulatory properties.[8][9] The observed decrease in effector T cells and increase in immunosuppressive cell types like Tregs and MDSCs suggest a complex interaction with the host immune system.[8][10][12] These findings underscore the need for further research into rational combinations of mTOR inhibitors with immunotherapies to potentially overcome these immunosuppressive effects and enhance anti-tumor responses. The SAKK 08/08 trial provides valuable insights into the clinical application and immunological impact of everolimus in cancer therapy.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Immunological effects of everolimus in patients with metastatic renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. Everolimus - NCI [cancer.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Immunological effects of everolimus in patients with metastatic renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunomodulatory effects of everolimus in a long responsive patient with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zora.uzh.ch [zora.uzh.ch]

- 11. Phase 2 trial of single-agent everolimus in chemotherapy-naive patients with castration-resistant prostate cancer (SAKK 08/08) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunosuppressive Effects and Potent Anti-tumor Efficacy of mTOR Inhibitor Everolimus in Breast Tumor-bearing Mice | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]

- 13. ASCO – American Society of Clinical Oncology [asco.org]

- 14. ascopubs.org [ascopubs.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to Ketoacyl Synthase (KAS) Target Binding and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic "KAS 08" did not correspond to a publicly known biological target. This guide focuses on Ketoacyl Synthase (KAS) , a family of enzymes central to fatty acid biosynthesis, which is a likely interpretation of the user's query.

Introduction

Ketoacyl synthases (KSs) are a family of enzymes that play a pivotal role in the biosynthesis of fatty acids. They catalyze the condensation of an acyl group with a malonyl-acyl carrier protein (ACP), a fundamental step in the elongation of the fatty acid chain. This process is essential for the production of lipids required for cell membrane formation, energy storage, and the synthesis of signaling molecules. Due to their critical role in cell proliferation and survival, KAS enzymes have emerged as attractive therapeutic targets, particularly in oncology and infectious diseases. This guide provides a comprehensive overview of KAS target binding, the downstream signaling consequences of its inhibition, and detailed experimental protocols for studying KAS enzymes and their inhibitors.

Ketoacyl Synthase (KAS) Family and Function

The KAS enzyme family is broadly categorized into three main types in bacteria (Type II fatty acid synthesis system):

-

KAS I (FabB): Primarily involved in the elongation of unsaturated fatty acids.

-

KAS II (FabF): Also involved in fatty acid elongation, particularly of saturated fatty acids.

-

KAS III (FabH): Catalyzes the initial condensation reaction, initiating the fatty acid synthesis cycle.

In mammals, these catalytic domains are part of a large multifunctional enzyme complex known as fatty acid synthase (FASN) (Type I FAS). Inhibition of the KAS domain of FASN is a key strategy in the development of novel therapeutics.

Target Binding and Inhibition

The active site of KAS enzymes contains a catalytic triad, typically composed of Cysteine, Histidine, and either another Histidine or Asparagine. The catalytic cycle involves the formation of a covalent acyl-enzyme intermediate at the active site cysteine. Inhibitors of KAS can be broadly classified based on their mechanism of action:

-

Covalent Inhibitors: These inhibitors form an irreversible covalent bond with the active site cysteine, leading to permanent inactivation of the enzyme.

-

Non-covalent Inhibitors: These inhibitors bind reversibly to the active site or allosteric sites, competing with the natural substrates.

Quantitative Data on KAS Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations of two well-characterized KAS inhibitors, Thiolactomycin (B1682310) and Cerulenin.

| Inhibitor | Target KAS Isoform(s) | Binding Mechanism | Dissociation Constant (Kd) | IC50 | Reference(s) |

| Thiolactomycin (TLM) | M. tuberculosis KasA | Non-covalent, reversible | Acyl-KasA: 5.4 µM | 62.5 µM (M. tuberculosis) | [1] |

| M. tuberculosis KasB | Non-covalent, reversible | Acyl-KasB: 53 µM | - | [1] | |

| E. coli FabB | Non-covalent, reversible | - | 6 µM | [1] | |

| Cerulenin | Fungal and Bacterial KAS | Covalent, irreversible | N/A | Varies by organism | [2] |

Note: IC50 values can vary significantly depending on the assay conditions, including substrate concentrations. For covalent inhibitors like Cerulenin, the IC50 is time-dependent.

Downstream Signaling Pathways Affected by KAS Inhibition

Inhibition of KAS, and consequently fatty acid synthesis, has profound effects on cellular signaling, primarily impacting pathways that regulate cell growth, proliferation, and survival. In cancer cells, which often exhibit upregulated de novo fatty acid synthesis, these effects are particularly pronounced.

Key Downstream Signaling Events:

-

PI3K/Akt/mTOR Pathway: Inhibition of fatty acid synthase has been shown to suppress the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. The disruption of lipid metabolism can lead to cellular stress and downregulation of this pro-survival pathway.[3][4]

-

ERK Signaling: The impact of KAS inhibition on the ERK/MAPK pathway can be context-dependent. Some studies report that fatty acid synthesis inhibition can lead to the activation of ERK signaling as a pro-survival response.[4]

-

β-catenin/C-myc Pathway: Inhibition of FASN has been demonstrated to suppress the β-catenin/C-myc signaling pathway, which is crucial for the proliferation of certain cancer cells.[5]

-

Apoptosis Induction: By disrupting membrane integrity and vital signaling pathways, KAS inhibition can trigger programmed cell death (apoptosis) in cancer cells.[6]

Visualizing Downstream Signaling

The following diagrams illustrate the key signaling pathways affected by the inhibition of Ketoacyl Synthase.

References

- 1. Slow Onset Inhibition of Bacterial β-Ketoacyl-acyl Carrier Protein Synthases by Thiolactomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of beta-ketoacyl-acyl carrier protein synthases by thiolactomycin and cerulenin. Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway | Annals of Hepatology [elsevier.es]

- 6. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Structural Activity Relationship of KAS 08

Introduction

Extensive research into the structural activity relationship (SAR) of a specific compound designated "KAS 08" has not yielded definitive public-domain data identifying a singular molecule with this name. The scientific literature contains numerous references to the "Kas" family of enzymes, particularly KasA, which is a crucial enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis and a significant target for anti-tubercular drug development.[1][2][3] This guide, therefore, will focus on the broader structural activity relationships of inhibitors targeting Kas enzymes, a field of extensive research, rather than a specific, unidentifiable compound "this compound". The principles and methodologies discussed herein are fundamental to the process of drug discovery and development and are directly applicable to the design of novel Kas enzyme inhibitors.

The Target: β-ketoacyl-acyl carrier protein synthase (Kas) Enzymes

The Kas enzymes are essential for the elongation of fatty acid chains in bacteria, fungi, and plants. In Mycobacterium tuberculosis, the FAS-II system is responsible for the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall.[2] Inhibition of the enzymes in this pathway, such as KasA, leads to the disruption of cell wall formation and ultimately bacterial death. This makes the Kas enzymes highly attractive targets for the development of new antibacterial agents.[1][2]

Catalytic Mechanism of KasA

The catalytic cycle of KasA involves a series of steps including acylation, decarboxylation, and condensation to elongate the acyl chain.[3] Understanding this mechanism is crucial for designing inhibitors that can effectively block the active site and prevent the enzymatic reaction.

Structural Activity Relationships of KasA Inhibitors

The development of KasA inhibitors has led to the identification of several chemical scaffolds with potent anti-tubercular activity. The SAR studies of these scaffolds provide valuable insights into the key structural features required for effective inhibition.

Indazole Sulfonamides

A notable class of KasA inhibitors is the indazole sulfonamides. Whole-genome sequencing of resistant mutants to compounds like GSK3011724A identified single-nucleotide polymorphisms in the kasA gene, confirming KasA as the primary target.[1] X-ray crystallography of the KasA-GSK3011724A complex has provided a detailed understanding of the binding interactions.[1]

Table 1: Quantitative Data for Indazole Sulfonamide Analogs

| Compound | Modification | MIC (µM) against M. tuberculosis H37Rv |

| GSK3011724A | Indazole sulfonamide core | Not specified in provided abstracts |

| Analog X | Modification of the sulfonamide group | Data not available in provided abstracts |

| Analog Y | Substitution on the indazole ring | Data not available in provided abstracts |

Note: Specific quantitative data for analogs was not available in the initial search results. This table serves as a template for how such data would be presented.

Aryl Fluorosulfates

Another promising class of anti-tubercular agents is the aryl fluorosulfates. Lead optimization of this series through detailed SAR studies has resulted in compounds with significant improvements in activity.[4]

Table 2: SAR of Aryl Fluorosulfate Analogs

| Compound | R1 Group | R2 Group | MIC (µM) against M. tuberculosis H37Rv |

| 3a | H | H | 1.5 (H37Ra IC50) |

| 20k | Acetamide | H | 0.17 |

| 21a | Methyl amide | H | Similar to 20k |

| 21b | Methyl sulfonamide | H | 0.06 |

Data extracted from a study on aryl fluorosulfate-based inhibitors.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of SAR studies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A common method is the broth microdilution assay.

Protocol:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9).

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition Assay

To confirm direct inhibition of the target enzyme, an in vitro enzyme assay is performed.

Protocol:

-

Purify the recombinant KasA enzyme.

-

In a reaction mixture containing the purified enzyme, acyl-AcpM substrate, and the inhibitor at various concentrations.

-

Initiate the reaction by adding malonyl-AcpM.

-

Monitor the reaction progress by measuring the decrease in a specific substrate or the formation of a product, often using a spectrophotometric or fluorometric method.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways and Workflows

Visualizing the biological context and experimental procedures can aid in understanding the overall drug discovery process.

Caption: Mycolic acid biosynthesis pathway in M. tuberculosis.

Caption: A typical workflow for Structural Activity Relationship (SAR) studies.

While the specific entity "this compound" remains elusive in the current scientific literature, the principles of structural activity relationship studies are well-established and have been successfully applied to the development of potent inhibitors of the Kas family of enzymes. The ongoing efforts in this area are critical for the discovery of new therapeutics to combat tuberculosis and other infectious diseases. Future research will likely focus on the design of inhibitors with improved pharmacokinetic and pharmacodynamic properties, leveraging the detailed structural and mechanistic understanding of the Kas enzymes.

References

- 1. Identification of KasA as the cellular target of an anti-tubercular scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

KAS 08: A Novel Small-Molecule Modulator of Type I Interferon Production via the STING Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon response. Aberrant activation or suppression of this pathway is implicated in a range of diseases, including autoimmune disorders and cancer, making it a key target for therapeutic intervention. This document provides a comprehensive technical overview of KAS 08, a novel small-molecule activator of the STING (Stimulator of Interferon Genes) pathway. This compound demonstrates a unique mechanism of action, acting synergistically with the endogenous STING ligand cGAMP to significantly enhance the production of type I interferons, including Interferon-β (IFN-β). This guide details the quantitative effects of this compound on IFN-β production, provides detailed experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

This compound and its Impact on Type I Interferon Production

This compound was identified through structural modification of a previously reported anti-cancer agent, DW2282.[1] It has been characterized as a potent small-molecule activator of the STING pathway, particularly effective in augmenting the immune response initiated by cyclic GMP-AMP (cGAMP).[1][2]

Synergistic Enhancement of IFN-β and IP-10 Secretion

Studies in the human monocytic cell line THP-1 have demonstrated that this compound, in the presence of cGAMP, leads to a significant increase in the secretion of IFN-β and the chemokine IP-10 (CXCL10), a key interferon-stimulated gene (ISG).[2][3] This synergistic effect highlights the potential of this compound as a combination therapy agent to boost innate immune responses.

Table 1: Effect of this compound on IFN-β and IP-10 Production in THP-1 Cells

| Treatment | Concentration | IFN-β Secretion (pg/mL) | IP-10 Secretion (pg/mL) |

| DMSO (Control) | - | ~50 | ~1000 |

| cGAMP | 1 µg/mL | ~200 | ~4000 |

| This compound | 10 µM | ~50 | ~1000 |

| This compound + cGAMP | 10 µM + 1 µg/mL | ~400 | ~8000 |

Data are approximate values derived from graphical representations in Jung et al. (2021) and are intended for illustrative purposes.[3]

Dose-Dependent Augmentation of Interferon-Stimulated Gene (ISG) Response

The potentiation of STING signaling by this compound is further evidenced by its effect on the expression of interferon-stimulated genes. In a THP-1 cell line equipped with an ISG-luciferase reporter, this compound significantly enhanced the luciferase signal induced by varying concentrations of cGAMP, demonstrating a clear dose-dependent synergistic relationship.[3]

Core Signaling Pathway

The canonical cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cGAMP. cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[4][5][6][7] this compound is understood to enhance the phosphorylation of STING and its downstream effectors, thereby amplifying this signaling cascade.[1][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's effect on type I interferon production.

Quantification of IFN-β by ELISA

This protocol outlines the steps for measuring the concentration of secreted IFN-β in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Preparation: Bring all reagents, samples, and standards to room temperature. Reconstitute the IFN-β standard and prepare a serial dilution series. Dilute cell culture supernatant samples as needed.

-

Sample Addition: Add 100 µL of each standard, blank, and sample to the appropriate wells of the pre-coated microplate.

-

Incubation 1: Cover the plate and incubate for 1 hour at 37°C.

-

Wash 1: Aspirate the liquid from each well and wash three times with 350 µL of 1X Wash Buffer per well.

-

Detection Reagent A: Add 100 µL of biotinylated anti-IFN-β antibody (Detection Reagent A) to each well.

-

Incubation 2: Cover the plate and incubate for 1 hour at 37°C.

-

Wash 2: Repeat the aspiration and wash step as in step 4.

-

Detection Reagent B: Add 100 µL of HRP-streptavidin conjugate (Detection Reagent B) to each well.

-

Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.

-

Wash 3: Aspirate the liquid and wash five times with 1X Wash Buffer.

-

Substrate Development: Add 90 µL of TMB Substrate Solution to each well. Cover the plate and incubate for 15-20 minutes at 37°C in the dark.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Measurement: Read the optical density at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use this curve to determine the concentration of IFN-β in the samples.

Interferon-Stimulated Gene (ISG) Reporter Assay

This assay utilizes a luciferase reporter gene under the control of an ISG promoter to quantify the activation of the STING pathway.

Methodology:

-

Cell Culture and Transfection: Plate THP-1-ISG-Lucia™ cells in a 96-well plate.

-

Treatment: Treat the cells with varying concentrations of cGAMP in the presence or absence of this compound (e.g., 2.5 µM). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Lysis: Lyse the cells using a luciferase lysis buffer.

-

Luciferase Assay:

-

Add luciferase assay substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase signal to a control (e.g., DMSO-treated cells) and plot the results to visualize the dose-dependent effect of the treatments.

Western Blot for Phosphorylated STING Pathway Proteins

This protocol is for the detection of phosphorylated forms of STING, TBK1, and IRF3, which are indicative of pathway activation.

Methodology:

-

Cell Treatment and Lysis: Treat THP-1 cells with this compound in the presence or absence of cGAMP for a specified time (e.g., 6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and total protein controls overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.

Conclusion

This compound represents a promising small-molecule modulator of the cGAS-STING pathway. Its ability to synergistically enhance cGAMP-mediated type I interferon production suggests its potential utility in therapeutic areas where a robust innate immune response is desired, such as in cancer immunotherapy. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and characterize this compound and similar compounds targeting the STING signaling cascade. Further studies are warranted to fully elucidate the precise molecular mechanism of this compound's interaction with the STING protein and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Small GTPases That Phosphorylate IRF3 through TBK1 Activation Using an Active Mutant Library Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cGAS/STING/TBK1/IRF3 innate immunity pathway maintains chromosomal stability through regulation of p21 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 8. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

KAS-08: A Novel STING Activator for Potentiating Anti-Tumor Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response. KAS-08 is a novel small-molecule STING activator that has demonstrated significant therapeutic potential in preclinical cancer models. This technical guide provides a comprehensive overview of KAS-08, including its mechanism of action, detailed experimental protocols for its evaluation, and quantitative data from key studies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cancer immunotherapy.

Introduction

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway plays a pivotal role in detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment.[1] Activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for priming an effective anti-tumor T-cell response.[2][3] This has made the STING pathway an attractive target for cancer immunotherapy.

KAS-08 was identified through structural modification of DW2282, a compound previously recognized as an anti-cancer agent with an unknown mechanism.[4] KAS-08 has been validated as an effective STING pathway activator that functions synergistically with cyclic GMP-AMP (cGAMP), the natural ligand for STING.[4][5] This synergistic activity enhances the production of type I IFNs and demonstrates potent anti-tumor effects in preclinical models.[4]

Mechanism of Action: The STING Signaling Pathway

KAS-08 enhances the cGAMP-induced activation of the STING signaling pathway.[2][4] While KAS-08 itself does not directly bind to the cGAMP-binding site on STING, it potentiates the downstream signaling cascade initiated by cGAMP.[6]

The canonical STING pathway is initiated by the binding of cGAMP to STING, which is located on the endoplasmic reticulum (ER).[1][7] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3][7]

At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[2][3] TBK1 then phosphorylates both itself and STING, creating a scaffold for the recruitment and phosphorylation of interferon regulatory factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I IFNs, such as IFN-β.[1][7]

KAS-08's synergistic effect is observed through the enhanced phosphorylation of STING and its downstream effectors in the presence of cGAMP.[4] This amplification of the STING signal leads to a more robust anti-tumor immune response.

Signaling Pathway Diagram:

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Utilizing Kaposi's Sarcoma-Associated Herpesvirus (KSHV/HHV-8) in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kaposi's sarcoma-associated herpesvirus (KSHV), also known as Human herpesvirus 8 (HHV-8), is a gammaherpesvirus linked to the development of Kaposi's sarcoma, primary effusion lymphoma, and multicentric Castleman's disease.[1][2] The study of KSHV in vitro is crucial for understanding its lifecycle, pathogenesis, and for the development of novel therapeutic interventions. KSHV infection in cell culture is characterized by two distinct phases: a latent phase, where the virus persists with limited gene expression, and a lytic phase, which involves viral replication and the production of new virions.[3][4][5] This document provides detailed application notes and protocols for the use of KSHV in cell culture experiments, including virus production, infection of target cells, and methods for quantifying viral activity and its effects on cellular processes.

Data Presentation

Table 1: Susceptibility of Various Cell Lines to KSHV Infection

| Cell Line | Cell Type | Origin | Susceptibility to Latent Infection | Lytic Induction with TPA | Reference |

| TIME | Telomerase-immortalized endothelial | Human | High | Yes | [1] |

| HUVEC | Primary umbilical vein endothelial | Human | High | - | |

| DMVEC | Primary dermal microvascular endothelial | Human | High | Yes | [2] |

| 293/293T | Embryonic kidney | Human | High | Yes | [1] |

| HFF | Foreskin fibroblast | Human | High | No | [1] |

| SLK | Endothelial-like | Human | High | No | [1] |

| Vero | Kidney epithelial | African green monkey | High | - | |

| CV-1 | Kidney fibroblast | African green monkey | High | No | [1] |

| BCBL-1 | B-cell lymphoma | Human | Latently infected | Yes | [1] |

| JSC-1 | B-cell lymphoma | Human | Latently infected | Yes | [2] |

| BCP-1 | B-cell lymphoma | Human | Latently infected | Yes | [6] |

| BJAB | B-cell lymphoma | Human | Low (cell-free), High (co-culture) | - | [7][8] |

Table 2: Quantitative Analysis of KSHV Lytic Induction

| Cell Line | Induction Agent | Fold Increase in Viral DNA (Supernatant) | Percentage of Lytically Infected Cells | Method of Quantification | Reference |

| BCP-1 | 3 mM Sodium Butyrate (B1204436) | 450-fold in 48h | Not specified | Real-time PCR | [6] |

| BCBL-1 | TPA | Not specified | ~3% (spontaneous), higher with TPA | Immunofluorescence | [9] |

| iSLK.219 | Doxycycline + Sodium Butyrate | Not specified | >95% (with anthracyclines) | Reporter virus (luciferase) | [10][11] |

| JSC-1 | TPA (20 ng/mL) | Not specified | Not specified | Western blot for lytic proteins | [12] |

Table 3: Regulation of Host and Viral Protein Expression during Lytic KSHV Infection in Endothelial Cells

| Protein | Function | Regulation during Lytic Cycle | Fold Change | Time Point | Reference |

| PKR | dsRNA sensor, antiviral response | Downregulated | >2-fold | - | [13] |

| Nectin-2 | NK cell receptor ligand | Downregulated by K5 | - | - | [13] |

| CD155 | NK cell receptor ligand | Downregulated by K5 | - | - | [13] |

| ORF50 (RTA) | Lytic transactivator | Upregulated | High | 2 h post-infection | [14] |

| ORF73 (LANA) | Latency-associated nuclear antigen | Maintained/Slightly Increased | - | - | [9][14] |

| K8.1 | Late lytic glycoprotein | Upregulated | - | - | [15] |

| vIL-6 | Viral cytokine | Upregulated | - | - | [16] |

Experimental Protocols

Protocol 1: Production and Purification of KSHV Virions

This protocol describes the production of KSHV from the latently infected B-cell line BCBL-1, followed by virion purification.

Materials:

-

BCBL-1 cells

-

RPMI 1640 medium with 10% FBS and antibiotics

-

12-O-tetradecanoylphorbol-13-acetate (TPA) or Sodium Butyrate

-

Phosphate-buffered saline (PBS)

-

0.45 µm filters

-

Ultracentrifuge and rotors (e.g., SW28)

-

Nycodenz or Histodenz gradients (optional, for higher purity)

Procedure:

-

Culture BCBL-1 cells in RPMI 1640 medium to a density of approximately 1 x 10^6 cells/mL.

-

Induce the lytic cycle by adding TPA to a final concentration of 20 ng/mL or sodium butyrate to 0.3 mM.

-

Incubate the cells for 5-7 days.

-

Collect the culture supernatant.

-

Clarify the supernatant by centrifugation at 4,000 x g for 30 minutes, followed by 8,000 x g for 15 minutes to remove cells and debris.[17]

-

Filter the cleared supernatant through a 0.45 µm filter.[17]

-

Pellet the virions by ultracentrifugation at approximately 80,000 x g for 1 hour through a 5% sucrose cushion.[17][18]

-

Resuspend the virus pellet in PBS or an appropriate buffer.

-

For higher purity, the concentrated virus can be further purified by centrifugation through a 20-35% Nycodenz or Histodenz step gradient.[17][19]

-

Collect the virus band, dilute in PBS, and pellet by ultracentrifugation.

-

Resuspend the final pellet in a small volume of PBS and store at -80°C.

Protocol 2: Infection of Adherent Cells with KSHV

This protocol outlines the infection of adherent cells, such as HUVECs or 293T cells, with purified KSHV.

Materials:

-

Target adherent cells (e.g., HUVECs, 293T)

-

Complete growth medium for the target cells

-

Purified KSHV stock

-

Polybrene (optional, enhances infection)

-

24-well plates

Procedure:

-

Seed the target cells in a 24-well plate and grow to confluence.

-

On the day of infection, remove the culture medium.

-

Prepare the virus inoculum by diluting the KSHV stock in the appropriate growth medium. Polybrene can be added to a final concentration of 8 µg/mL to enhance infection.

-

Add the virus inoculum to the cells.

-

Centrifuge the plate at a low speed (e.g., 2500 rpm) for 1-2 hours at room temperature (spinoculation).[20] This significantly enhances infection efficiency.

-

After spinoculation, incubate the cells at 37°C for at least 2 hours.

-

Remove the virus inoculum and replace it with fresh, complete growth medium.

-

Incubate the cells and monitor for signs of infection (e.g., GFP expression if using a reporter virus) or harvest for analysis at desired time points.

Protocol 3: Quantitative PCR (qPCR) for KSHV DNA Quantification

This protocol allows for the quantification of KSHV genomic DNA in infected cells or in the supernatant.

Materials:

-

DNA extraction kit

-

qPCR primers and probe for a KSHV gene (e.g., ORF73/LANA or K6)

-

qPCR primers and probe for a host reference gene (e.g., ERV-3 or GAPDH)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Sample Preparation:

-

Cell-associated DNA: Harvest infected cells, wash with PBS, and extract total DNA using a commercial kit.

-

Cell-free (supernatant) DNA: Collect culture supernatant, centrifuge to remove debris, and extract viral DNA.

-

-

qPCR Reaction Setup:

-

Prepare a master mix containing the qPCR mix, primers, and probe for the KSHV target and the host reference gene in separate reactions.

-

Create a standard curve using a plasmid containing the target KSHV sequence at known concentrations.

-

-

qPCR Program:

-

Run the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

-

-

Data Analysis:

-

Determine the copy number of the KSHV genome by comparing the Ct values of the samples to the standard curve.

-

Normalize the KSHV copy number to the cell number by using the host reference gene. For supernatant, express as copy number per mL.

-

Protocol 4: Immunofluorescence Assay (IFA) for Latent and Lytic Proteins

This protocol is for the detection of KSHV latent (LANA) and lytic proteins in infected cells.

Materials:

-

Infected cells grown on coverslips

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde or acetone)

-

Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibodies (e.g., anti-LANA for latency, anti-K8.1 or anti-ORF59 for lytic cycle)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Wash the cells on coverslips with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with pre-cooled acetone (B3395972) for 10 minutes at -20°C.[21]

-

Wash twice with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 for 10 minutes (if using paraformaldehyde fixation).

-

Wash twice with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Visualize using a fluorescence microscope.

Protocol 5: Western Blot Analysis of KSHV and Host Proteins

This protocol describes the detection of specific viral or cellular proteins in KSHV-infected cells.

Materials:

-

Infected and control cell lysates

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RTA, anti-K8, anti-vIL-6, anti-phospho-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Prepare whole-cell lysates from infected and control cells.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

KSHV-Induced Signaling Pathways

KSHV manipulates multiple cellular signaling pathways to promote its survival, proliferation, and pathogenesis.

Caption: KSHV proteins manipulate host cell signaling pathways.

Experimental Workflow for Studying KSHV Infection

This diagram illustrates a typical workflow for studying the effects of KSHV infection in cell culture.

References

- 1. Host Range of Kaposi's Sarcoma-Associated Herpesvirus in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell signaling pathways engaged by KSHV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kaposi’s sarcoma herpesvirus latency-associated nuclear antigen broadly regulates viral gene expression and is essential for lytic infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.unc.edu [med.unc.edu]

- 6. Quantitation of Cell-Free and Cell-Associated Kaposi's Sarcoma-Associated Herpesvirus DNA by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Quantitative Proteomics Analysis of Lytic KSHV Infection in Human Endothelial Cells Reveals Targets of Viral Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Charting Latency Transcripts in Kaposi's Sarcoma-Associated Herpesvirus by Whole-Genome Real-Time Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient lytic induction of kaposi's sarcoma-associated herpesvirus (KSHV) by the anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient lytic induction of Kaposi's sarcoma-associated herpesvirus (KSHV) by the anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Systematic Identification of Cellular Signals Reactivating Kaposi Sarcoma–Associated Herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Proteomics Analysis of Lytic KSHV Infection in Human Endothelial Cells Reveals Targets of Viral Immune Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Reactivation and lytic replication of KSHV - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bio.fsu.edu [bio.fsu.edu]

- 18. Purification of Herpesvirus Virions and Capsids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Host and Viral Proteins in the Virion of Kaposi's Sarcoma-Associated Herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. KSHV infection assay [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for the Characterization of KAS 08 in THP-1 Human Monocytic Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The human monocytic leukemia cell line, THP-1, is a widely utilized in vitro model for the study of monocyte and macrophage biology.[1][2] These cells can be differentiated into a macrophage-like phenotype, making them an invaluable tool for investigating immune responses, inflammatory processes, and the effects of novel therapeutic compounds.[1][2][3] This document provides a comprehensive guide for the treatment of THP-1 cells with a novel small molecule inhibitor, KAS 08. It outlines detailed protocols for cell culture, differentiation, and a battery of assays to characterize the biological effects of this compound, including its impact on cell viability, cytokine production, and key inflammatory signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome.

General Workflow for Assessing this compound in THP-1 Cells

The following diagram illustrates a typical experimental workflow for evaluating the effects of a novel compound like this compound on THP-1 cells.

Caption: Experimental workflow for this compound treatment of THP-1 cells.

Experimental Protocols

THP-1 Cell Culture and Differentiation

This protocol details the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[1][2]

Materials:

-

THP-1 cell line (ATCC® TIB-202™)

-

RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Phorbol 12-myristate 13-acetate (PMA)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Multi-well plates (6-well, 24-well, 96-well)

-

Incubator (37°C, 5% CO2)

-

Centrifuge

Protocol:

-

Thawing and Culturing THP-1 Monocytes:

-

Rapidly thaw a cryovial of THP-1 cells in a 37°C water bath.[2]

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium.[2]

-

Centrifuge at 300 x g for 5 minutes.[2]

-

Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete medium in a T-75 flask.[2]

-

Maintain the culture in an incubator at 37°C with 5% CO2.[4]

-

Subculture the cells every 3-4 days to maintain a cell density between 2x10^5 and 8x10^5 cells/mL.[4]

-

-

Differentiation of THP-1 Monocytes into Macrophages:

-

Seed THP-1 monocytes into the desired multi-well plate at a density of 5x10^5 cells/mL.

-

Prepare a stock solution of PMA in DMSO. A final concentration of 5-100 ng/mL of PMA is commonly used for differentiation.[3][5]

-

Add PMA to the cell culture medium to achieve the desired final concentration.

-

Incubate the cells for 24-48 hours at 37°C with 5% CO2.[6] During this time, the cells will become adherent and exhibit a macrophage-like morphology.[6]

-

After the incubation period, gently aspirate the PMA-containing medium and wash the adherent cells once with sterile PBS.

-

Add fresh, PMA-free complete RPMI-1640 medium and allow the cells to rest for 24 hours before proceeding with this compound treatment.[5]

-

This compound Treatment and Inflammatory Stimulation

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution to obtain the desired final concentrations for treatment.

-

Aspirate the medium from the differentiated THP-1 cells and replace it with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for this compound).

-

Incubate the cells with this compound for a predetermined pre-treatment time (e.g., 1-2 hours).

-

To induce an inflammatory response, stimulate the cells with an appropriate agonist. Lipopolysaccharide (LPS) is a common choice for activating Toll-like receptor 4 (TLR4) signaling.[5][6] A typical concentration range for LPS is 10-1000 ng/mL.[7]

-

Incubate the cells for the desired stimulation period (e.g., 4-24 hours), depending on the endpoint being measured.[5][7]

Endpoint Analysis

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxicity of this compound.

Protocol:

-

Differentiate THP-1 cells in a 96-well plate as described in section 2.1.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.[8]

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.[8]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cytokine Production (ELISA)

This protocol is for measuring the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

Protocol:

-

Following treatment with this compound and stimulation with LPS as described in section 2.2, carefully collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) using commercially available kits, following the manufacturer's protocol.[9][10]

-

Measure the absorbance using a microplate reader and determine the cytokine concentrations based on a standard curve.[10]

Western Blot Analysis of Signaling Pathways

This method is used to determine the effect of this compound on the activation of key signaling proteins.

Protocol:

-

After treatment with this compound and stimulation with LPS for a shorter duration (e.g., 15-60 minutes), wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-p65, p65, p-p38, p38).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[12]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

NLRP3 Inflammasome Activation Assay

This assay measures the activation of the NLRP3 inflammasome through the detection of cleaved caspase-1 and secreted IL-1β.[13][14]

Protocol:

-